molecular formula C3H2Br2F2 B1607821 2,3-Dibromo-3,3-difluoroprop-1-ene CAS No. 677-35-0

2,3-Dibromo-3,3-difluoroprop-1-ene

Cat. No. B1607821
CAS RN: 677-35-0
M. Wt: 235.85 g/mol
InChI Key: XWOGOZVYKBOSPJ-UHFFFAOYSA-N
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Description

“2,3-Dibromo-3,3-difluoroprop-1-ene” is a chemical compound with the molecular formula C3H2Br2F2 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of “2,3-Dibromo-3,3-difluoroprop-1-ene” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP). The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .


Physical And Chemical Properties Analysis

“2,3-Dibromo-3,3-difluoroprop-1-ene” has a molecular weight of 235.8527864 . A related compound, “3-Bromo-3,3-difluoropropene”, has a density of 1.54 g/mL .

Scientific Research Applications

Copper-Mediated Homocoupling of Vinyl Dibromides

Research demonstrates the utility of 1,1-Dibromoalk-1-enes, including 2,3-Dibromo-3,3-difluoroprop-1-ene, in copper-mediated homocoupling reactions. These processes yield symmetrical 1,3-diynes through dimerization, showcasing the compound's reactivity and applicability in synthesizing complex organic structures with potential applications in materials science and pharmaceutical chemistry (Coste, Couty, & Evano, 2010).

Preparation and Applications of Tetrafluoroethylenated Zinc Reagent

Another study explores the preparation of novel multi-functionalized fluorine-containing organometallics from precursors like 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene, derived from the targeted compound. These organometallic reagents participate in cross-coupling reactions to produce CF2CF2-containing organic molecules, indicating the compound's role in facilitating the synthesis of fluorinated organic compounds, which are highly valuable in medicinal chemistry and agrochemicals (Kajimoto, Yamada, & Konno, 2021).

Selective Difluoromethylation and Monofluoromethylation Reactions

Fluorine's introduction into organic molecules, akin to the manipulation of compounds like 2,3-Dibromo-3,3-difluoroprop-1-ene, has significant implications in life and materials sciences. The selective difluoromethylation and monofluoromethylation methods highlighted in research emphasize the strategic incorporation of fluorine atoms to enhance the properties of pharmaceuticals and agrochemicals, underlining the broader application of such compounds in synthesizing fluorinated derivatives (Hu, Zhang, & Wang, 2009).

Vapor-Liquid Equilibria Studies

The study of vapor–liquid equilibria for systems involving 2,3,3,3-tetrafluoroprop-1-ene sheds light on the compound's thermodynamic behaviors, crucial for designing and optimizing industrial processes such as refrigeration cycles, where environmentally benign refrigerants are sought. These insights contribute to the development of more efficient and sustainable chemical processes (Hu, Chen, & Chen, 2014).

Enantioselective Synthesis and Catalysis

The catalytic, enantioselective synthesis of 1,2-difluorides from compounds such as 2,3-Dibromo-3,3-difluoroprop-1-ene exemplifies the critical role of these substances in advancing synthetic methodology. This approach enables the production of compounds with specific stereochemistry, a key consideration in the development of active pharmaceutical ingredients and other biologically active molecules (Haj, Banik, & Jacobsen, 2019).

Safety And Hazards

When handling “2,3-Dibromo-3,3-difluoroprop-1-ene”, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,3-dibromo-3,3-difluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2F2/c1-2(4)3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOGOZVYKBOSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371582
Record name 2,3-dibromo-3,3-difluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-3,3-difluoroprop-1-ene

CAS RN

677-35-0
Record name 2,3-dibromo-3,3-difluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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